molecular formula C16H12ClNO B2356992 1-benzyl-5-chloro-1H-indole-3-carbaldehyde CAS No. 226883-77-8

1-benzyl-5-chloro-1H-indole-3-carbaldehyde

Cat. No.: B2356992
CAS No.: 226883-77-8
M. Wt: 269.73
InChI Key: WREQGSQUZRGXDB-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-1H-indole-3-carbaldehyde is a versatile indole-based chemical building block designed for research and development applications. This compound features a benzyl group at the N-1 position and a chloro-substituent at the C-5 position of the indole ring, which, along with the reactive aldehyde at C-3, makes it a privileged scaffold for constructing diverse heterocyclic systems with potential biological activity . Its primary research value lies in its role as a key precursor in medicinal chemistry. This reagent has been utilized as a core structure in the synthesis of novel thiosemicarbazone derivatives, which have demonstrated significant potential as tyrosinase inhibitors. Some of these synthesized derivatives have exhibited superior inhibitory activity compared to the standard drug kojic acid, making them valuable candidates for cosmetic, food, and pharmaceutical research aimed at controlling melanogenesis and enzymatic browning . Furthermore, structural analogs of this indole-carbaldehyde have shown promising in vitro anti-cancer activity, particularly against aggressive triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, highlighting the therapeutic relevance of this chemical class in oncology drug discovery . The aldehyde functional group is a highly versatile handle for various chemical transformations, including condensations to form Schiff bases, hydrazones, and thiosemicarbazones, enabling researchers to efficiently create extensive libraries of compounds for biological screening . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-chloroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-14-6-7-16-15(8-14)13(11-19)10-18(16)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREQGSQUZRGXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Reactions of 1 Benzyl 5 Chloro 1h Indole 3 Carbaldehyde and Its Precursors

Reactivity of the C3-Carbaldehyde Moiety

The C3-carbaldehyde group is the most reactive site for nucleophilic addition and condensation reactions, providing a robust platform for constructing a diverse range of molecular architectures.

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. neliti.comjetir.org 1-Benzyl-5-chloro-1H-indole-3-carbaldehyde can react with various acetophenones or other enolizable ketones in the presence of a base like sodium hydroxide or potassium hydroxide to yield indole-based chalcones. chemrevlett.comnih.gov These chalcones are valuable intermediates for the synthesis of heterocyclic compounds like pyrimidines and pyrazolines. neliti.comnih.gov

Table 1: Examples of Claisen-Schmidt Condensation Products

Ketone Reactant Base Product
Acetophenone KOH (E)-1-phenyl-3-(1-benzyl-5-chloro-1H-indol-3-yl)prop-2-en-1-one
4-Methoxyacetophenone NaOH (E)-3-(1-benzyl-5-chloro-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Schiff Base Formation: The aldehyde group readily undergoes condensation with primary amines to form imines, also known as Schiff bases. nih.govijpbs.com This reaction is typically carried out by refluxing the aldehyde and the amine in an alcoholic solvent, sometimes with a catalytic amount of acid. nih.govrsc.org A wide variety of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be used to synthesize a diverse library of indole-based Schiff bases. nih.govnveo.org These compounds are significant in coordination chemistry and as precursors for other nitrogen-containing heterocycles. ijpbs.com

Table 2: Examples of Schiff Base Derivatives

Amine Reactant Catalyst Product
Aniline (B41778) Acetic Acid (E)-N-((1-benzyl-5-chloro-1H-indol-3-yl)methylene)aniline
4-Aminophenol None 4-(((1-benzyl-5-chloro-1H-indol-3-yl)methylene)amino)phenol

Oxime Formation: this compound reacts with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or sodium carbonate, to yield the corresponding aldoxime. mdpi.comnih.gov The reaction typically proceeds in an alcoholic solvent at room temperature. researchgate.net Depending on the reaction conditions and substituents, both syn and anti isomers of the oxime can be formed. mdpi.comnih.gov Mechanochemical, solvent-free methods have also been developed for this transformation, offering an environmentally friendly alternative. nih.govsemanticscholar.org

Hydrazone Formation: Condensation of the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine (B124118), thiosemicarbazide) provides the corresponding hydrazones. The reaction of 1-benzyl-1H-indole-3-carbaldehyde with various thiosemicarbazide (B42300) derivatives has been reported to occur under reflux in ethanol with a catalytic amount of acetic acid, yielding thiosemicarbazones. rsc.org These derivatives are important intermediates and have been studied for their biological properties.

Table 3: Oxime and Hydrazone Derivatives

Reagent Conditions Product
Hydroxylamine hydrochloride NaOH, Ethanol, 0-27 °C (Z/E)-1-(1-Benzyl-5-chloro-1H-indol-3-yl)-N-hydroxymethanimine mdpi.comresearchgate.net
Thiosemicarbazide Acetic acid, Ethanol, Reflux 2-((1-benzyl-5-chloro-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide rsc.org

Reduction to Alcohol: The carbaldehyde group can be readily reduced to a primary alcohol, (1-benzyl-5-chloro-1H-indol-3-yl)methanol, using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation provides access to indole-3-methanol derivatives, which are also useful synthetic intermediates.

Synthesis of Tryptamine Derivatives: A common route to tryptamine derivatives from indole-3-carbaldehydes involves a multi-step sequence. google.com First, a Henry reaction (nitroaldol condensation) with a nitroalkane like nitromethane yields a 3-(2-nitrovinyl)indole intermediate. tci-thaijo.org Subsequent reduction of the nitroalkene double bond and the nitro group affords the desired tryptamine. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are often used, this can sometimes lead to dehalogenation. tci-thaijo.org A milder, two-step reduction using NaBH₄ to reduce the double bond, followed by a combination of NaBH₄ and a nickel salt (e.g., Ni(OAc)₂·4H₂O) to reduce the nitro group, can be employed to preserve the halogen substituent. tci-thaijo.org

Table 4: Reduction and Derivatization to Tryptamines

Reaction Sequence Reagents Intermediate/Product
Reduction to Alcohol 1. NaBH₄, Methanol (1-benzyl-5-chloro-1H-indol-3-yl)methanol
Henry Reaction 1. Nitromethane, Ammonium acetate 1-benzyl-5-chloro-3-(2-nitrovinyl)-1H-indole

The Knoevenagel condensation is a versatile reaction for forming new carbon-carbon bonds by reacting the C3-carbaldehyde with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). acgpubs.orgacgpubs.org This reaction is typically catalyzed by a weak base such as piperidine or triethylamine. scirp.org Reactants like malononitrile, ethyl cyanoacetate, and cyanoacetamide readily condense with this compound to produce α,β-unsaturated systems. scirp.orgscirp.org These products are highly functionalized and can be used in further synthetic elaborations. scirp.org

Table 5: Products from Knoevenagel Condensation

Active Methylene Compound Base Catalyst Product
Malononitrile Piperidine 2-((1-benzyl-5-chloro-1H-indol-3-yl)methylene)malononitrile acgpubs.org
Ethyl cyanoacetate Triethylamine Ethyl 2-cyano-3-(1-benzyl-5-chloro-1H-indol-3-yl)acrylate scirp.orgscirp.org

Transformations Involving the N1-Benzyl Group

The N-benzyl group serves primarily as a protecting group for the indole (B1671886) nitrogen, preventing N-H reactivity and enhancing solubility in organic solvents. A key transformation involving this group is its removal (debenzylation). Standard methods for debenzylation include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) or dissolving metal reductions (e.g., sodium in liquid ammonia). The choice of method depends on the compatibility with other functional groups in the molecule. Successful removal of the benzyl (B1604629) group would yield 5-chloro-1H-indole-3-carbaldehyde, freeing the N1 position for further functionalization.

Reactions at the C5-Chloro Position

The chlorine atom at the C5 position is relatively unreactive towards classical nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the indole ring. libretexts.orglibretexts.org SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate, which is not the case here. libretexts.orgscience.gov

However, the C5-chloro position is highly amenable to transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position. These reactions would typically involve reacting the this compound with an appropriate coupling partner (e.g., a boronic acid for Suzuki coupling) in the presence of a palladium catalyst, a ligand, and a base. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups, significantly expanding the molecular diversity accessible from this scaffold.

Nucleophilic and Electrophilic Substitution Patterns on the Indole Ring System

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic substitution. The C3 position is the most nucleophilic and typically the primary site of electrophilic attack. However, in this compound, this position is already functionalized with a carbaldehyde group. The presence of the electron-withdrawing carbaldehyde group at C3 deactivates the pyrrole (B145914) ring toward further electrophilic substitution. Consequently, electrophilic attack is more likely to occur on the electron-rich N-benzyl group or the benzoyl moiety of the indole core, though such reactions are less common and require specific conditions.

Conversely, the electron-withdrawing nature of the 3-carbaldehyde group makes the C2 position of the indole ring electron-deficient and thus susceptible to nucleophilic attack. This reactivity pattern is a key feature in the functionalization of indole-3-carbaldehyde derivatives. Studies on analogous compounds, such as 1-methoxy-6-nitroindole-3-carbaldehyde, have shown that this molecule serves as an excellent electrophile, reacting regioselectively at the C2-position with a variety of nucleophiles. This reaction proceeds via a proposed mechanism involving a nucleophilic attack at the 2-position, leading to the liberation of a leaving group (like the methoxy group in the model compound) and the formation of 2-substituted indole derivatives. This transformation provides a valuable route to 2,3-disubstituted indoles, which are important structural motifs.

Table 1: Examples of Nucleophilic Substitution on Indole-3-Carbaldehyde Derivatives

Starting Material Nucleophile Product Reference
1-Methoxy-6-nitroindole-3-carbaldehyde Piperidine 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde mdpi.com
1-Methoxy-6-nitroindole-3-carbaldehyde Pyrrole 2-(1H-Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde mdpi.com

Multi-component Reactions Utilizing Indole-3-carbaldehyde Derivatives

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for building molecular complexity with high efficiency and atom economy. researchgate.netwikipedia.org Indole-3-carbaldehyde and its derivatives are valuable precursors in MCRs for the synthesis of diverse and biologically active heterocyclic structures. researchgate.net The aldehyde functionality of this compound is the key reactive site for participation in these transformations.

Several classical MCRs can utilize indole-3-carbaldehyde derivatives:

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govwikipedia.org The indole-3-carbaldehyde can serve as the aldehyde component, leading to the formation of complex peptide-like structures incorporating the indole scaffold. arkat-usa.org

Povarov Reaction: This reaction is a formal aza-Diels-Alder reaction for the synthesis of quinolines, typically involving an aniline, an aldehyde, and an electron-rich alkene. wikipedia.org The indole-3-carbaldehyde can be used to form the initial Schiff base with an aniline, which then undergoes cycloaddition.

Mannich Reaction: In this reaction, an aldehyde, an amine, and a compound with an active hydrogen atom react to form β-amino carbonyl compounds. arkat-usa.org

While indole-3-aldehydes are generally effective in MCRs, the nature of the nitrogen substituent can influence reactivity. For instance, in a one-pot sequential MCR for the synthesis of substituted pyrrole-3-carbaldehydes, the transformation failed when N-benzyl-indole-3-aldehyde was used, potentially due to the lower reactivity of the in situ generated imine. researchgate.net

Table 2: Selected Multi-component Reactions Involving Indole Aldehydes

Reaction Name Components Typical Product Scaffold Reference
Ugi-4CR Aldehyde (Indole-3-carbaldehyde), Amine, Carboxylic Acid, Isocyanide α-Acetamido carboxamide nih.govwikipedia.org
Povarov Reaction Aniline, Aldehyde (Indole-3-carbaldehyde), Alkene Tetrahydroquinoline wikipedia.org

Cycloaddition Reactions Involving the Indole Ring (e.g., (3+2) Cycloaddition)

The indole nucleus, particularly the C2=C3 double bond, can participate in cycloaddition reactions, although it is less reactive than simple alkenes. These reactions provide a direct route to complex polycyclic indole alkaloids and other novel heterocyclic systems.

A prominent example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. The C2=C3 bond of an indole derivative can act as the dipolarophile. For instance, azomethine ylides, generated in situ from the decarboxylative condensation of an α-amino acid and an aldehyde or ketone, can react with electron-deficient alkenes. When an indole derivative is the dipolarophile, this leads to the formation of pyrrolidinyl-fused indole structures. The reaction is often highly regio- and diastereoselective. mdpi.comnih.gov While the carbaldehyde group at C3 is electron-withdrawing, which can activate the C2=C3 bond for such reactions, specific substrates and conditions are crucial for success.

The indole ring can also participate in [4+2] Diels-Alder reactions, though this is more common for derivatives like vinylindoles, where the indole acts as the diene component. ua.es The direct participation of the C2=C3 bond of this compound as a dienophile in a standard Diels-Alder reaction is less favorable but can be achieved with highly reactive dienes.

Table 3: Example of a [3+2] Cycloaddition Reaction

Dipole Dipolarophile Product Type Reference

Formation of Fused Heterocyclic Systems from Indole-3-carbaldehyde Derivatives

Indole-3-carbaldehyde derivatives are versatile building blocks for the synthesis of fused heterocyclic systems, where another heterocyclic ring is annulated onto the indole core. These fused systems are of significant interest due to their prevalence in natural products and their diverse pharmacological activities. The aldehyde group is typically the key reactive handle for constructing the new ring.

A common strategy involves the reaction of the indole-3-carbaldehyde with a compound containing two nucleophilic centers. This can trigger a condensation-cyclization cascade to form the fused product. For example, derivatives of pyrido[1,2-a]indoles, a scaffold found in many organic compounds, can be synthesized from indole-carbaldehydes. rsc.org Similarly, pyrimido[1,2-a]indoles can be synthesized through various methods, including the annulation of a pyrimidine ring onto a 2-aminoindole precursor, which can itself be derived from an indole-3-carbaldehyde. researchgate.net

One specific study demonstrated that a 1-methoxyindole-3-carbaldehyde derivative could be used to prepare a novel pyrimido[1,2-a]indole system, highlighting the utility of the aldehyde in constructing such fused architectures. mdpi.com The reaction sequence often involves an initial condensation at the aldehyde followed by an intramolecular cyclization and subsequent aromatization or rearrangement.

Table 4: Synthesis of Fused Heterocycles from Indole Aldehyde Derivatives

Indole Precursor Reagents Fused System Formed Reference
1-Tosylindole-3-carbaldehyde α-Bromoketones, Alkynes Pyrido[1,2-a]indole researchgate.net
Ethyl 2-amino-1H-indole-3-carboxylates, Arylaldehydes, Alkynes Yb(OTf)3 Pyrimido[1,2-a]indole researchgate.net

Structure Activity Relationship Sar Studies of 1 Benzyl 5 Chloro 1h Indole 3 Carbaldehyde Analogs

Impact of N1-Benzyl Substitution on Biological and Chemical Properties

The substitution at the N1 position of the indole (B1671886) ring significantly influences the biological and chemical characteristics of the resulting derivatives. Replacing the hydrogen atom of the indole NH group with a benzyl (B1604629) group has been shown to markedly enhance a range of biological activities. rsc.org

The N1-benzyl group can alter the molecule's lipophilicity, steric profile, and electronic properties, thereby affecting its interaction with biological targets. For instance, in the development of anti-SARS-CoV-2 agents targeting the nsp13 helicase, N-benzyl indole derivatives demonstrated superior inhibitory activity compared to their N-alkyl counterparts. This suggests that the aromatic nature and conformational flexibility of the benzyl group are crucial for effective binding to the target enzyme.

In the context of anticancer activity, the introduction of a benzyl group at the N1 position has led to compounds with potent efficacy. One study reported that a 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) derivative displayed significant tumor growth suppression in an ovarian cancer xenograft model. nih.gov Similarly, various 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives have been synthesized and shown to possess notable antimicrobial and anticancer properties. nih.govsrce.hrresearchgate.net

Furthermore, the N1-substituent plays a key role in directing chemical reactions. While the NH group can participate in hydrogen bonding, its substitution with a benzyl group blocks this interaction and introduces different non-covalent interaction possibilities, such as π-π stacking. nih.gov This modification can also prevent undesirable side reactions, like indole polymerization, during certain synthetic procedures. chalmers.se However, in some cases, the unsubstituted N1-H is considered critical for activity, potentially by acting as a hydrogen bond donor in receptor interactions. nih.govmdpi.comnih.gov

The table below summarizes the observed effects of N1-benzyl substitution in various studies.

Role of C5-Chloro Substitution in Modulating Activity

The C5 position on the benzenoid portion of the indole ring is a critical site for modification to modulate biological activity. nih.gov The introduction of a chloro group at this position has profound effects on the molecule's electronic and steric properties, often leading to enhanced potency.

Halogenation, particularly chlorination, at the C5 position can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes. Electronically, the chloro group is electron-withdrawing via induction but electron-donating through resonance. This dual nature can fine-tune the electron density of the indole ring system, influencing its binding affinity to target proteins.

Several studies have highlighted the benefits of a C5-chloro substituent. In a series of 1H-indole-2-carboxamides designed as CB1 allosteric modulators, the presence of a chloro or fluoro group at the C5 position was found to enhance the compound's modulatory potency. Research on substituted N-(indol-3-ylglyoxylyl)amino acid derivatives revealed that the biological activity was influenced by an interdependent relationship between the substituent at the C5 position and another on a side-chain phenyl ring. nih.gov Specifically, 5-chloro derivatives were found to be significantly more potent than the 5-hydrogen derivatives in certain series. nih.gov

The chloro atom can also participate in specific interactions within a protein's binding pocket. For example, it can form halogen bonds with key amino acid residues, such as cysteine, which can contribute to a more stable ligand-receptor complex and higher affinity. mdpi.com The importance of the C5 position has been noted in the development of cytotoxic agents, where substituents at this site can enhance DNA binding and accelerate the rate of DNA alkylation. nih.gov

Influence of the C3-Carbaldehyde Moiety and its Derivatives on Molecular Interactions

The C3 position is the most nucleophilic site on the indole ring, making it a common point for chemical modification. researchgate.net The carbaldehyde (formyl) group at C3 is a versatile functional group that serves both as a key pharmacophoric feature and a synthetic handle for further derivatization. wikipedia.orgsemanticscholar.org

The carbonyl group of the C3-aldehyde is a hydrogen bond acceptor, which can be crucial for molecular recognition at a biological target. The conversion of the aldehyde into larger, more complex moieties can introduce additional points of interaction, such as increased hydrophobic contacts or more hydrogen bond donors/acceptors, thereby modulating the compound's binding affinity and specificity. rsc.org

From a synthetic chemistry perspective, the C3-formyl group can act as a directing group in C-H functionalization reactions, enabling regioselective modifications at other positions of the indole scaffold, such as C2 and C4. bohrium.com However, for certain synthetic pathways, the carbaldehyde may be oxidized to a carboxylic acid to facilitate the formation of amide derivatives. researchgate.net

The table below illustrates how the C3-carbaldehyde has been modified to create biologically active derivatives.

Conformational Analysis and Stereochemical Aspects in SAR

The bond between the indole nitrogen and the benzylic methylene (B1212753) group allows for rotation, leading to various possible conformations. The preferred conformation will be influenced by steric hindrance between the benzyl group and substituents at the C2 and C7 positions of the indole ring. Computational modeling and NMR spectroscopy are valuable tools for studying these conformational preferences. Studies on related N-benzyl systems have shown that hindered rotation can lead to a conformational equilibrium between cis and trans rotamers in solution.

Stereochemistry becomes particularly important when chiral centers are introduced into the molecule, for instance, through the modification of the C3-carbaldehyde moiety or the benzyl group. The biological activity of enantiomers can differ significantly, with one isomer often being much more potent than the other. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for optimal interaction with a chiral biological target, such as an enzyme or receptor. nih.gov In one study, the stereoselectivity of certain indole derivatives was found to have a clear impact on their biological activity, with one enantiomer showing optimal cytotoxicity against a cancer cell line while being safer for normal cells. researchgate.net

Comparative Analysis with Other Indole Scaffold Modifications for Enhanced Biological Potency

The specific combination of substituents in 1-benzyl-5-chloro-1H-indole-3-carbaldehyde is just one of many possibilities for functionalizing the indole scaffold. zenodo.orgnih.gov Comparing these specific groups to other modifications provides valuable insights into the SAR of indole derivatives. mdpi.com

N1-Position: While the N1-benzyl group often enhances activity, other substituents can also be beneficial. Small alkyl groups, benzoyl groups, or even leaving the N1 position unsubstituted (N-H) can be optimal depending on the target. nih.govmdpi.comnih.gov The N-H group can act as a crucial hydrogen bond donor, an interaction that is lost upon substitution. nih.gov In contrast, a bulky N-substituent might provide favorable hydrophobic interactions or induce a specific conformation necessary for activity.

This comparative analysis underscores that there is no universally optimal substitution pattern for the indole scaffold; instead, the biological potency is a result of the synergistic interplay between the substituents at various positions. nih.gov

Research on Biological Activities and Mechanistic Insights Excluding Clinical Data

Anti-proliferative and Anticancer Investigations

The indole (B1671886) scaffold is a common feature in many compounds developed for cancer therapy. Research into derivatives of 1-benzyl-5-chloro-1H-indole-3-carbaldehyde has revealed significant anti-proliferative and anticancer activities, primarily through the inhibition of key protein targets and the modulation of cellular pathways essential for cancer cell survival and proliferation.

Studies have shown that chloro-substituted indole derivatives can act as potent inhibitors of critical signaling proteins involved in cancer progression. For instance, a novel series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant inhibitory activity against mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are over-activated in several malignancies. mdpi.com Specifically, some of these compounds exhibited potent inhibition of EGFR with IC50 values ranging from 68 nM to 89 nM, and also showed higher anti-BRAFV600E activity than the reference drug erlotinib. mdpi.com

Furthermore, research on 1-benzyl-5-bromoindolin-2-one derivatives, which share structural similarities with the subject compound, has provided insights into their anticancer mechanisms. These compounds were found to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. mdpi.com The most active derivatives displayed IC50 values of 0.728 µM and 0.503 µM against VEGFR-2. mdpi.com These studies also observed a decrease in the levels of the anti-apoptotic protein Bcl-2, suggesting an impact on the intrinsic apoptotic pathway. mdpi.com While direct inhibition of RNA Polymerase II by this compound has not been explicitly detailed, the broad anticancer activities of related indole compounds suggest that multiple protein targets may be involved.

Table 1: Inhibitory Activity of Related Indole Derivatives on Protein Targets

Compound Class Target Protein IC50 Values Reference
5-chloro-indole-2-carboxylates EGFR 68 nM - 89 nM mdpi.com
1-benzyl-5-bromoindolin-2-ones VEGFR-2 0.503 µM - 0.728 µM mdpi.com

A primary mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. A study on a 1-benzyl-indole-2-carboxamide derivative demonstrated its ability to induce apoptosis in benign prostatic hyperplasia cells. nih.gov Similarly, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives were shown to induce apoptosis and cause cell cycle arrest in breast cancer cells. mdpi.com Treatment with these compounds led to a significant increase in the number of cells in the sub-G1 phase, which is indicative of apoptosis, and also resulted in cell cycle arrest at the G2/M phase. mdpi.com

Further investigations into 5-chloro-indole derivatives have corroborated these findings, showing that these compounds can trigger apoptosis by increasing the levels of pro-apoptotic proteins such as caspase 8 and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net The overexpression of caspase-3, a key executioner caspase in the apoptotic cascade, was also observed in cells treated with these compounds. researchgate.net

Table 2: Apoptotic Effects of Related Indole Derivatives

Compound Class Cellular Effect Cancer Cell Line Reference
1-benzyl-5-bromo-3-hydrazonoindolin-2-ones Increased sub-G1 phase cells, G2/M arrest MCF-7 (Breast) mdpi.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides Overexpression of caspase-3 Not specified researchgate.net
1-benzyl-indole-2-carboxamide Apoptosis induction Benign Prostatic Hyperplasia nih.gov

Antimicrobial Research

In addition to their anticancer properties, indole derivatives have been investigated for their potential to combat microbial infections. The structural features of this compound are present in various compounds that have demonstrated efficacy against a range of bacterial and fungal pathogens.

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the development of novel antimicrobial agents. Research on indole-3-aldehyde hydrazone derivatives has shown promising results, with some compounds displaying significant activity against S. aureus and MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL. nih.govresearchgate.net Another study focusing on indole derivatives incorporating a 1,2,4-triazole (B32235) moiety also reported significant antibacterial activity against these pathogens, with some compounds being more effective than the standard drug ciprofloxacin (B1669076) against MRSA. turkjps.org

Table 3: Antibacterial Activity of Related Indole Derivatives

Compound Class Bacterial Strain MIC (µg/mL) Reference
Indole-3-aldehyde hydrazones S. aureus, MRSA 6.25 - 100 nih.govresearchgate.net
Indole-triazole derivatives MRSA 3.125 turkjps.org

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. Several studies have evaluated the antifungal potential of indole derivatives. Indole-3-aldehyde hydrazones have demonstrated activity against C. albicans with MIC values in the range of 6.25-100 µg/mL. nih.govresearchgate.net Similarly, certain indole-triazole derivatives have shown good antifungal activity, in some cases more effective than the standard drug fluconazole (B54011) against C. albicans. turkjps.org

However, the antifungal activity of this class of compounds is not universal. One study on N-benzyl-1H-indole-3-carboxamide, a related structure, reported no zone of inhibition against C. albicans and A. niger at a concentration of 3 mg/mL. rsisinternational.org Research on 5-chloro-indole derivatives has also yielded mixed results, with some compounds showing moderate antifungal activity. researchgate.net

Table 4: Antifungal Activity of Related Indole Derivatives

Compound Class Fungal Strain MIC (µg/mL) Reference
Indole-3-aldehyde hydrazones Candida albicans 6.25 - 100 nih.govresearchgate.net
Indole-triazole derivatives Candida albicans Not specified turkjps.org
N-benzyl-1H-indole-3-carboxamide C. albicans, A. niger Inactive at 3 mg/mL rsisinternational.org

Tuberculosis remains a major global health problem, and the rise of multidrug-resistant strains of Mycobacterium tuberculosis underscores the urgent need for new antitubercular drugs. The indole nucleus is a key structural motif in several compounds being investigated for this purpose. While specific data on this compound is limited, studies on related structures are encouraging. For example, a series of 5-benzyl-3-phenyl dihydroisoxazoles, which contain a benzyl (B1604629) group, exhibited antitubercular activity against M. tuberculosis H37Rv with MIC values ranging from 3.12 to 12.5 µg/mL. ijddd.comresearchgate.net Another study on (3-benzyl-5-hydroxyphenyl)carbamates also demonstrated good inhibitory activity against various strains of M. tuberculosis, including multidrug-resistant strains, with MIC values between 0.625 and 6.25 µg/mL. nih.govresearchgate.net

Table 5: Anti-tubercular Activity of Related Compounds

Compound Class M. tuberculosis Strain MIC (µg/mL) Reference
5-benzyl-3-phenyl dihydroisoxazoles H37Rv 3.12 - 12.5 ijddd.comresearchgate.net
(3-benzyl-5-hydroxyphenyl)carbamates H37Ra, H37Rv, MDR strains 0.625 - 6.25 nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Tyrosinase, Urease)

The indole scaffold is a prominent feature in many compounds designed to inhibit specific enzymes. Research has particularly focused on derivatives of 1-benzyl-1H-indole-3-carbaldehyde for their potential as enzyme inhibitors, notably against tyrosinase.

Tyrosinase Inhibition:

Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) biosynthesis. Its inhibition is a critical target for developing agents to treat skin hyperpigmentation disorders and for applications in the cosmetic and food industries to prevent browning. researchgate.netresearchgate.net A series of 1-benzyl-indole hybrid thiosemicarbazones, derived from 1-benzyl-1H-indole-3-carbaldehyde, were synthesized and evaluated for their inhibitory potential against mushroom tyrosinase. researchgate.netnih.gov

The synthesis of these derivatives involves a two-step process. First, indole-3-carbaldehyde is reacted with benzyl bromide to produce 1-benzyl-1H-indole-3-carbaldehyde. nih.govrsc.org This intermediate is then reacted with various thiosemicarbazides to yield the final thiosemicarbazone compounds. rsc.org

In vitro assays revealed that many of these synthesized compounds displayed moderate to very good tyrosinase inhibition. researchgate.netnih.gov For instance, a study on a series of N-1 and C-3 substituted indole-based thiosemicarbazones reported half-maximal inhibitory concentration (IC₅₀) values ranging from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. researchgate.netnih.gov Structure-activity relationship (SAR) analysis indicated that the thiosemicarbazide (B42300) moiety is crucial for activity, likely due to its ability to chelate the copper ions in the enzyme's active site. nih.gov Furthermore, substitutions on the phenyl ring of the thiosemicarbazone portion significantly influenced the inhibitory potential. researchgate.netnih.gov Specifically, derivatives with 4-substitutions on the phenyl ring demonstrated enhanced inhibitory activity against tyrosinase. researchgate.netnih.gov

Compound IDSubstitution (R group)Tyrosinase IC₅₀ (μM)
5k 4-Chlorophenyl12.40 ± 0.26
5a Phenyl17.10 ± 0.28
5b 4-Methylphenyl18.30 ± 0.41
5j 2,4-Dichlorophenyl34.93 ± 0.06
Kojic Acid (Standard) -16.90 ± 0.50

This table presents a selection of 1-benzyl-indole hybrid thiosemicarbazones and their tyrosinase inhibitory activities. Data adapted from research literature. researchgate.netnih.gov

Kinetic studies on the most potent derivatives, such as compound 5k, revealed a competitive inhibition mechanism, suggesting that the inhibitor competes with the substrate for binding to the active site of the tyrosinase enzyme. rsc.org

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is linked to ulcers and other gastric diseases. nih.gov While direct studies on this compound are not prominent, other heterocyclic compounds incorporating aldehyde functionalities have been explored. For example, a series of oxazole-based imidazopyridine scaffolds were synthesized and showed significant urease inhibitory potential, with some analogs being more potent than the standard inhibitor, thiourea. nih.gov The structure-activity relationship for these compounds indicated that the presence of electron-withdrawing groups like -CF₃ and -NO₂ enhanced the inhibitory activity. nih.gov

Other Investigated Biological Potentials of Indole Derivatives (e.g., Anti-inflammatory, Antiviral, Antidiabetic, Antimalarial, Anticholinesterase, Antioxidant)

The indole nucleus is a versatile pharmacophore, and its derivatives have been investigated for a wide array of biological activities.

Anti-inflammatory Activity: Indole derivatives have shown significant anti-inflammatory properties. nih.govjbarbiomed.com Certain 2-oxindole and indole-2-one derivatives have been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Some compounds also inhibited the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netmdpi.com For example, a series of acetohydrazide derivatives of 5-methoxy-2-methyl-1H-indole showed potent anti-inflammatory activity compared to the reference drug indomethacin, with compound S3 selectively inhibiting COX-2 expression. mdpi.com

Antidiabetic Activity: The potential of indole derivatives as antidiabetic agents has been explored, particularly through the inhibition of enzymes like α-glucosidase. A series of indole derivatives containing a thiazolidine-2,4-dione moiety were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov All tested compounds showed potential inhibitory activities, with IC₅₀ values ranging from 2.35 ± 0.11 to 24.36 ± 0.79 μM, which were significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 575.02 ± 10.11 μM). nih.gov The most potent compound, IT4, was found to suppress fasting blood glucose levels in diabetic mice. nih.gov

Anticholinesterase Activity: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the management of Alzheimer's disease. nih.gov Indole-based thiadiazole and thiosemicarbazone derivatives have been synthesized and evaluated as dual inhibitors of both AChE and BChE. nih.govaku.edu.tr In one study, an indole-based thiadiazole derivative (analogue 8) with a fluoro-group substitution showed potent activity, with IC₅₀ values of 0.15 ± 0.050 μM for AChE and 0.20 ± 0.10 μM for BChE, comparable to the standard drug Donepezil. nih.gov

Antioxidant Activity: Several indole-3-carboxyaldehyde thiosemicarbazone derivatives have been investigated for their antioxidant properties using various assays. aku.edu.tr Compounds 3a, 3b, and 3d were found to be very potent in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) antioxidant assay. aku.edu.tr Compound 3a was also identified as the best inhibitor in the CUPRAC (cupric reducing antioxidant capacity) assay across all tested concentrations. aku.edu.tr

Antimicrobial and Antiprotozoal Activities: Derivatives of 1-benzyl-1H-indole have demonstrated notable activity against various pathogens. Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates were evaluated for their antimycobacterial potential against Mycobacterium tuberculosis H₃₇Rv strains. nih.govresearchgate.net A derivative with a 3,4-dichlorobenzyl substituent (compound 5e) was particularly active, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.govresearchgate.net Additionally, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have been identified as potent antileishmanial compounds, showing activity against various Leishmania species. nih.gov

In Vitro Biological Evaluation Methodologies and Assays

The assessment of the biological potential of compounds like this compound and its derivatives relies on a variety of standardized in vitro assays.

Enzyme Inhibition Assays:

Tyrosinase Inhibition Assay: This is typically a spectrophotometric method. The assay measures the ability of a compound to inhibit the oxidation of a substrate, commonly L-DOPA, by mushroom tyrosinase. nih.gov The formation of dopachrome (B613829) is monitored by measuring the change in absorbance at a specific wavelength (e.g., 475 nm). nih.gov The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated. nih.gov

Urease Inhibition Assay: The activity of urease inhibitors is often determined by measuring the amount of ammonia produced as a result of urea hydrolysis. A common method involves using phenol (B47542) red as an indicator, where the color change corresponding to the pH increase from ammonia production is measured spectrophotometrically.

Cholinesterase Inhibition Assay: The most widely used method is the Ellman's spectrophotometric method. This assay measures the activity of AChE or BChE by monitoring the hydrolysis of acetylthiocholine (B1193921) iodide or butyrylthiocholine (B1199683) iodide. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is quantified by measuring absorbance.

α-Glucosidase Inhibition Assay: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of the resulting yellow p-nitrophenol is measured spectrophotometrically. mdpi.com

Cell-Based Assays for Anti-inflammatory Activity:

The most common model uses murine macrophage cell lines like RAW 264.7. researchgate.net These cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of the test compounds on the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) is then quantified using methods such as the Griess assay for NO and Enzyme-Linked Immunosorbent Assays (ELISA) for cytokines. nih.govresearchgate.net

Antioxidant Capacity Assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce this radical, causing a loss of color that is measured spectrophotometrically. aku.edu.tr

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by the antioxidant compound. The resulting color change is measured to determine the antioxidant capacity. aku.edu.tr

Antimicrobial Susceptibility Testing:

Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using broth microdilution or agar (B569324) dilution methods. This assay establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov

Time-Kill Kinetic Assay: This assay provides information on the bactericidal or bacteriostatic effect of a compound over time. It involves exposing a standard inoculum of bacteria to the test compound at various concentrations and determining the number of viable cells at different time points. nih.gov

Computational and Theoretical Investigations of 1 Benzyl 5 Chloro 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of a molecule. These methods provide a fundamental understanding of molecular properties, including geometry, stability, and reactivity, based on the principles of quantum mechanics.

Density Functional Theory (DFT) and Ab Initio Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. niscpr.res.in For indole (B1671886) derivatives, DFT studies are frequently conducted to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties. niscpr.res.in Common approaches involve using functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p). aun.edu.egresearchgate.net

These studies typically begin with a geometry optimization of the molecule in a simulated gaseous phase. The resulting structural parameters (bond lengths, bond angles) can then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. aun.edu.eg While specific DFT studies focused exclusively on 1-benzyl-5-chloro-1H-indole-3-carbaldehyde are not extensively detailed in the literature, the methodologies applied to closely related indole structures provide a clear framework for how such an analysis would be performed. niscpr.res.inaun.edu.eg

Analysis of Electronic Structure (e.g., Frontier Molecular Orbital (FMO) Energies, HOMO-LUMO Gap)

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps in Related Compounds

Compound ClassHOMO-LUMO Gap (eV)Implied Property
Benzyl-hydrazinecarbodithioate Derivative nih.gov-0.08657High Reactivity
Salicylaldehyde Thiosemicarbazones nih.gov4.133 - 4.186High Stability

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors correspond to varying electrostatic potential values:

Red: Indicates regions of negative potential, which are electron-rich and represent likely sites for electrophilic attack. nih.gov

Blue: Indicates regions of positive potential, which are electron-poor and represent likely sites for nucleophilic attack. nih.gov

Green: Indicates regions of neutral or zero potential. nih.gov

By identifying the electron-rich and electron-deficient areas, MEP analysis helps to understand intermolecular interactions and predict reaction pathways. Studies on the parent compound, 1H-indole-3-carbaldehyde, have utilized MEP analysis to investigate its reactive regions and charge distribution, providing a basis for understanding how substitutions, such as the benzyl (B1604629) and chloro groups, would modify the electrostatic potential and reactivity of the core indole structure. researchgate.net

Natural Bonding Orbital (NBO) Analysis

NBO analysis can reveal the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals. nih.gov For example, a study on a related benzyl derivative showed that the molecule was composed of 97.42% Lewis and 2.58% non-Lewis structures, indicating significant intramolecular charge transfer and stabilization. nih.gov This type of analysis on this compound would elucidate the electronic contributions of the benzyl and chloro substituents to the stability of the indole ring system.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the behavior of molecules on an atomic level. These methods are particularly useful for investigating how a small molecule, or ligand, might interact with a larger biological macromolecule, such as a protein or enzyme.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the binding mode and affinity of a ligand within the active site of a target protein. nih.gov It is a cornerstone of computer-aided drug design, helping to identify potential drug candidates and understand their mechanism of action. The process involves sampling a vast number of orientations and conformations of the ligand within the receptor's binding pocket and scoring them based on their energetic favorability. jppres.com

While specific docking studies for this compound are not prominent, research on structurally analogous indole-3-carbaldehyde derivatives demonstrates the potential applications of this approach. These studies have explored the inhibitory potential of such compounds against various therapeutic targets. For example, N-substituted indole-3-carbaldehyde oximes have been docked against the urease enzyme of Helicobacter pylori, a target for treating gastrointestinal infections. mdpi.com In other work, novel indole-based compounds have shown promising binding energies against microbial enzymes, suggesting their potential as antimicrobial agents. nih.gov Furthermore, related bis-indole structures have been evaluated in silico for their ability to inhibit the main protease of SARS-CoV-2, a key enzyme in the viral life cycle. scienceopen.com These examples highlight that this compound could be a valuable candidate for molecular docking studies against a range of enzymatic targets.

Table 2: Examples of Molecular Docking Studies on Related Indole Derivatives

Ligand ClassProtein TargetPotential Application
N-substituted indole-3-carbaldehyde oximes mdpi.comUrease (Helicobacter pylori)Anti-ulcer / Antibacterial
Indole-based heterocyclic scaffolds nih.govUDP-N-acetylmuramate-L-alanine ligase (MurC)Antimicrobial
Bis-indolylmethanes scienceopen.comSARS-CoV-2 Main Protease (Mpro)Antiviral

Molecular Dynamics Simulations for Investigating Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the physical movements of atoms and molecules over time. In the context of drug design and molecular biology, MD simulations are instrumental in assessing the stability of a ligand, such as this compound, when bound to a biological target, typically a protein receptor. This analysis provides insights into the binding affinity and the nature of the interactions governing the ligand-receptor complex.

The process begins with a molecular docking study to predict the most favorable binding pose of the ligand within the active site of the target protein. This static model then serves as the starting point for the MD simulation. The entire system, including the protein, the ligand, and surrounding solvent molecules (usually water), is simulated for a specific duration, often on the nanosecond to microsecond scale.

Throughout the simulation, key parameters are monitored to evaluate the stability of the complex. These include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial positions. A stable, plateauing RMSD value over time suggests that the complex has reached equilibrium and the ligand is securely bound.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stabilized by the ligand's presence.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are continuously monitored. A high number of persistent hydrogen bonds is often indicative of a stable and specific interaction.

Studies on similar N-substituted indole-3-carbaldehyde derivatives have utilized MD simulations to confirm the stability of docked complexes within the active sites of enzymes like urease, providing a rationale for their inhibitory activity. mdpi.comresearchgate.net For this compound, such simulations would be critical in validating its potential as an inhibitor for a given target by confirming that its predicted binding mode is stable and maintained over a biologically relevant timescale.

Table 1: Key Parameters in Molecular Dynamics Simulations for Ligand-Protein Stability Analysis


Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. orientjchem.org This ligand-based drug design technique is invaluable for predicting the activity of newly designed molecules, optimizing lead compounds, and understanding which molecular features are crucial for a desired biological effect. nih.govresearchgate.net

For a compound series based on the this compound scaffold, a QSAR study would involve several key steps:

Data Set Preparation: A series of analogues would be synthesized, varying substituents on the benzyl and indole rings. The biological activity of each compound (e.g., inhibitory concentration, IC50) against a specific target would be experimentally determined.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure and properties. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). tandfonline.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a selection of descriptors to the observed biological activity. tandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously tested. This is done internally (using the training set data) and externally (by predicting the activity of a separate set of test compounds not used in model generation). Statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) are used to assess the model's robustness and predictive ability. researchgate.nettandfonline.com

A validated QSAR model for indole derivatives can provide clear guidance for designing more potent compounds. For example, the model might reveal that increased hydrophobicity on the benzyl ring or the presence of a hydrogen bond donor at a specific position is positively correlated with activity. This information allows medicinal chemists to focus their synthetic efforts on molecules with a higher probability of success, thereby saving time and resources. eurekaselect.com

Table 2: Common Molecular Descriptors Used in QSAR Studies


Spectroscopic Property Prediction via Computational Methods

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be used to confirm experimental findings and interpret complex spectra. Density Functional Theory (DFT) is a widely used quantum mechanical method for these predictions due to its balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations can predict its key spectroscopic signatures.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted spectrum can be compared with experimental FT-IR and FT-Raman data to confirm the molecular structure. For instance, the characteristic stretching frequency of the aldehyde carbonyl group (C=O) in indole-3-carbaldehyde derivatives is a key feature that can be accurately predicted. csic.esresearchgate.net Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimental data is a crucial step in structure elucidation and verification. csic.es

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Visible range. tsijournals.com These calculations provide the absorption wavelengths (λmax) and oscillator strengths, which can be directly compared to an experimental UV-Vis spectrum. The influence of different solvents on the spectrum can also be modeled using methods like the Polarizable Continuum Model (PCM), providing a more accurate comparison with solution-phase experimental data. researchgate.net

The close agreement often observed between DFT-predicted and experimentally measured spectra for indole derivatives validates the use of these computational methods as a complementary tool in molecular characterization. researchgate.netcsic.es

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for an Indole-3-Carbaldehyde Derivative


Note: The values in Table 3 are representative examples based on published data for similar indole-3-carbaldehyde structures and are for illustrative purposes.

Advanced Applications and Future Research Directions in Indole Chemistry

1-Benzyl-5-chloro-1H-indole-3-carbaldehyde as a Versatile Precursor in Complex Molecule Synthesis

The compound this compound is a strategically functionalized indole (B1671886) derivative that serves as a highly versatile precursor for the synthesis of more complex molecules. ekb.eg Its utility stems from the reactivity of its constituent parts: the indole core, the N1-benzyl protecting group, the C5-chloro substituent, and the C3-carbaldehyde group.

The aldehyde functionality at the C3 position is a key reactive handle. It readily participates in a wide range of chemical transformations, including:

Condensation Reactions: The aldehyde can react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form Schiff bases and α,β-unsaturated systems, respectively. For instance, reaction with thiosemicarbazides yields thiosemicarbazone derivatives, which are known to possess diverse biological activities. aku.edu.tr

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations open pathways to esters, amides, and other functional groups, significantly expanding the molecular diversity that can be achieved.

Wittig and Related Reactions: Olefination reactions provide a means to introduce carbon-carbon double bonds, allowing for the construction of complex side chains and the synthesis of chalcone-like structures.

Multicomponent Reactions (MCRs): Indole-3-carbaldehydes are valuable substrates in MCRs, enabling the efficient, one-pot synthesis of complex heterocyclic systems like pyrazoles, quinolines, and carbazoles.

The N1-benzyl group serves primarily as a protecting group, preventing unwanted reactions at the indole nitrogen. However, its presence also influences the electronic properties of the indole ring. Furthermore, the benzyl (B1604629) group itself can be substituted, offering another point for diversification. nih.govacs.org The C5-chloro substituent modifies the electronic landscape of the benzene (B151609) portion of the indole ring and provides a potential site for cross-coupling reactions, further enhancing its synthetic utility. The strategic placement of these functional groups makes this compound a valuable starting material for building libraries of complex indole derivatives for drug discovery and materials science.

Design and Synthesis of Novel Indole-Based Molecular Hybrids

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. tandfonline.com This approach aims to create novel compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action that can address multiple biological targets simultaneously. The indole scaffold is an excellent platform for developing such molecular hybrids due to its synthetic tractability and established biological importance. tandfonline.comresearchgate.net

Starting from this compound, a variety of molecular hybrids can be designed and synthesized. The C3-aldehyde group is the most convenient point for chemical elaboration. For example, it can be condensed with other heterocyclic amines or hydrazides to link the indole core to another pharmacophore.

Recent research has focused on creating hybrids such as:

Indole-Triazole Hybrids: These have shown significant potential as anticancer agents, particularly as tubulin polymerization inhibitors. mdpi.comnih.gov The triazole moiety can be introduced by converting the aldehyde to an azide (B81097) or alkyne and using click chemistry.

Indole-Chalcone Hybrids: Chalcones are known for their broad spectrum of biological activities. Condensation of the indole-3-carbaldehyde with appropriate acetophenones yields indole-chalcone derivatives, which have been investigated for their antiproliferative effects. nih.gov

Indole-Pyrazole Hybrids: The combination of indole and pyrazole (B372694) moieties has led to the development of potent antitumor agents. researchgate.net

Indole-Sulfonamide Hybrids: These hybrids have been explored for their potential in treating lung cancer by targeting enzymes like phosphoglycerate dehydrogenase. tandfonline.com

The design of these hybrids leverages the known biological activities of each component to create a synergistic effect in the final molecule.

Table 1: Examples of Potential Indole-Based Molecular Hybrids Derived from this compound
Hybrid ClassLinked PharmacophorePotential Synthetic LinkagePotential Therapeutic Target/Application
Indole-Triazole1,2,3-TriazoleClick Chemistry (via alkyne/azide derivative of C3-aldehyde)Anticancer (Tubulin Polymerization Inhibition) mdpi.com
Indole-ChalconeChalconeClaisen-Schmidt CondensationAnticancer, Anti-inflammatory nih.gov
Indole-ThiadiazoleThiadiazoleCondensation with aminothiadiazole derivativesAnticancer (EGFR/p53-MDM2 modulation) tandfonline.com
Indole-BenzoxazoleBenzoxazoleMulti-step synthesis involving C3 side-chain elaborationAnticancer (Microtubule Disruption) tandfonline.com

Strategies for Developing Next-Generation Indole Derivatives with Tuned Biological Profiles

The development of next-generation therapeutics requires the fine-tuning of a lead compound's biological profile to maximize efficacy while minimizing off-target effects. For indole derivatives, this is typically achieved through systematic Structure-Activity Relationship (SAR) studies. nih.govmssm.edu SAR explores how specific changes in a molecule's structure affect its biological activity. By making targeted modifications to the this compound scaffold, researchers can modulate properties like potency, selectivity, and pharmacokinetic parameters.

Key strategies for tuning the biological profile include:

Substitution on the Indole Ring: The introduction of different substituents at various positions of the indole core can have a profound impact on activity. For example, SAR studies on indole-2-carboxamides revealed that a chloro or fluoro group at the C5 position enhances potency for the CB1 receptor. nih.gov The existing C5-chloro group in the parent compound already serves this purpose, but it could be replaced with other halogens (Br, I) or electron-withdrawing/donating groups to optimize interactions with a specific biological target.

Modification of the N1-Substituent: The N1-benzyl group is crucial for activity in many indole-based compounds. nih.govacs.org Altering the electronic properties of this phenyl ring by adding substituents (e.g., methoxy, nitro, or halo groups) at the ortho, meta, or para positions can significantly influence binding affinity and biological response. Replacing the benzyl group entirely with other alkyl or aryl groups is another avenue for optimization.

Derivatization of the C3-Side Chain: The C3-carbaldehyde is a point of significant diversification. Converting it into different functional groups (e.g., amides, hydrazones, oximes) or using it to build more complex side chains allows for extensive exploration of the chemical space around the indole core. mdpi.com For instance, in a series of indole/1,2,4-triazole (B32235) hybrids, derivatives featuring an oxime moiety showed superior anticancer activity compared to their ketone precursors. mdpi.com

These systematic modifications, guided by computational modeling and biological screening, allow for the rational design of indole derivatives with precisely tuned profiles for specific therapeutic applications, from oncology to neurodegenerative diseases. mdpi.comacs.org

Table 2: Strategies for Tuning the Biological Profile of this compound Derivatives
Modification SiteStructural ChangePotential Impact on Biological ProfileExample from Literature Principle
C5 PositionReplace -Cl with -F, -Br, -OCH3Modulate potency and selectivity; alter lipophilicity.Halogen substitution at C5 can enhance potency at cannabinoid receptors. nih.gov
N1-Benzyl RingIntroduce substituents (e.g., -F, -OCH3, -NO2)Alter binding affinity and target specificity.Substitutions on N-aryl groups are critical for activity in HIV-1 fusion inhibitors. nih.govacs.org
C3-CarbaldehydeConvert to oxime, hydrazone, or amideEnhance potency, improve metabolic stability, introduce new interaction points.Oxime derivatives of indole hybrids showed superior anticancer activity. mdpi.com
Indole Core (C4, C6, C7)Introduce new functional groups via C-H activationAccess novel chemical space and discover new biological activities.Functionalization of the benzenoid ring can lead to novel bioactive compounds. nih.govacs.org

Emerging Methodologies in Indole Functionalization and Derivatization

While classical methods for indole synthesis and modification are well-established, recent years have witnessed the emergence of powerful new methodologies that allow for unprecedented control over the functionalization of the indole scaffold. researchgate.net Transition-metal-catalyzed C-H activation has become a particularly transformative strategy, enabling the direct introduction of functional groups at positions that are difficult to access through traditional electrophilic substitution reactions. chim.itbohrium.comresearchgate.net

The inherent reactivity of the indole ring typically favors functionalization at the C3 position, and if C3 is blocked, at the C2 position. chim.it However, modern catalytic systems can override this intrinsic reactivity, providing access to derivatives functionalized on the benzenoid ring (C4, C5, C6, and C7). acs.orgbohrium.com

Key emerging methodologies include:

Directing Group Strategies: By temporarily installing a directing group (DG) on the indole nitrogen (N1) or at the C3 position, C-H activation can be guided to specific sites. For example, a pivaloyl group at C3 can direct arylation to the C4 position, while an N-P(O)tBu2 group can direct reactions to C7 or C6. nih.govacs.org The aldehyde group in this compound could itself potentially act as a directing group to functionalize the C2 or C4 positions. chim.it

Cross-Dehydrogenative Coupling (CDC): These reactions form C-C or C-X bonds directly from two C-H bonds, offering high atom economy. chim.it This allows for the direct coupling of indoles with a wide range of partners without the need for pre-functionalization.

Metal-Free C-H Functionalization: To avoid the use of expensive and potentially toxic precious metals, metal-free strategies are being developed. For instance, chelation-assisted C-H borylation using simple BBr3 can selectively functionalize the C4 or C7 positions. nih.govacs.org

Catalytic Asymmetric Reactions: Chiral catalysts are used to perform enantioselective Friedel-Crafts reactions and other transformations on the indole core, producing optically active compounds that are crucial for pharmaceutical applications. nih.gov

These advanced methods allow chemists to treat every C-H bond on the this compound scaffold as a potential reaction site, opening the door to a vast and previously inaccessible chemical space for drug discovery. bohrium.com

Exploration of Unexplored Biological Targets and Therapeutic Areas for Indole Scaffold

The indole nucleus is a promiscuous scaffold, meaning its derivatives can interact with a wide range of biological targets. nih.gov While indole-based drugs are well-established in certain therapeutic areas, such as oncology (e.g., vincristine) and neurology (e.g., sumatriptan), a vast landscape of biological targets remains to be explored. mdpi.commdpi.com The structural diversity that can be generated from precursors like this compound provides the tools to probe these unexplored areas.

Future research directions could focus on targeting:

Epigenetic Modulators: Indole derivatives could be designed to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov

Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs. The rigid, planar structure of the indole core makes it an attractive scaffold for designing molecules that can disrupt these interactions, such as the MDM2-p53 interaction in cancer. nih.gov

Infectious Diseases: There is a constant need for new antimicrobial and antiviral agents. Indole derivatives have shown promise against various pathogens, including HIV, and could be developed to combat drug-resistant bacteria and emerging viruses. nih.govacs.org

Neurodegenerative Diseases: Beyond traditional targets, indole derivatives could be explored for their potential to modulate pathways involved in diseases like Alzheimer's and Parkinson's, for example, by inhibiting protein aggregation or targeting neuroinflammation. mdpi.com

Fibrotic Diseases: Natural indole alkaloids have demonstrated efficacy in alleviating organ fibrosis by suppressing inflammatory responses and key signaling pathways like TGF-β/Smad. Synthetic derivatives could be optimized for this application.

By applying modern synthetic methodologies to versatile precursors like this compound, researchers can generate diverse chemical libraries. High-throughput screening of these libraries against a wide array of biological targets is a promising strategy for identifying novel therapeutic agents for both established and unexplored disease areas. nih.govdntb.gov.ua

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-benzyl-5-chloro-1H-indole-3-carbaldehyde, and what key reaction parameters must be controlled?

  • Answer : The synthesis typically involves two primary routes:

  • Nucleophilic alkylation : Reacting 5-chloroindole-3-carbaldehyde with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Molecular sieves are recommended to maintain anhydrous conditions and prevent hydrolysis .

  • Vilsmeier-Haack formylation : Introducing the aldehyde group at the 3-position using POCl₃ and DMF under strict temperature control (0–5°C initially, then room temperature) .

  • Critical parameters :

  • Temperature control to minimize side reactions (e.g., over-alkylation).

  • Solvent purity (e.g., anhydrous DMF or THF).

  • Reaction time optimization (12–24 hours for complete conversion).

    Table 1. Synthetic Approaches Comparison

    MethodKey ConditionsYield Optimization TipsReferences
    Nucleophilic AlkylationBenzyl chloride, K₂CO₃, DMF, 80°CUse molecular sieves
    Vilsmeier-HaackPOCl₃, DMF, 0°C → RTStrict temperature control

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Key diagnostic signals include the aldehyde proton (δ 9.8–10.2 ppm) and benzyl group aromatic protons (δ 7.2–7.5 ppm). Use deuterated DMSO or CDCl₃ for solubility .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 270.0685 (C₁₆H₁₂ClNO⁺) .
  • HPLC-PDA : Monitor purity (>98%) with a C18 column (acetonitrile/water gradient) .

Q. What are the common impurities or byproducts encountered during synthesis, and how can they be identified?

  • Answer :

  • Di-alkylated products : Arise from excess benzyl chloride. Detect via NMR (additional benzyl protons) or HPLC retention time shifts .
  • Oxidation byproducts : Aldehyde oxidation to carboxylic acid. Confirm via IR (C=O stretch at 1700 cm⁻¹) or LC-MS .
  • Mitigation : Use stoichiometric benzyl chloride and inert atmosphere (N₂/Ar) during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shift discrepancies) for derivatives of this compound?

  • Answer :

  • Solvent effects : Compare NMR spectra in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts .
  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening.
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure (e.g., using SHELXL for refinement) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

  • Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the aldehyde group.
  • Fukui indices : Identify reactive sites for nucleophilic attack (e.g., aldehyde carbon) .
  • MD simulations : Study solvent effects on reaction pathways using GROMACS or AMBER .

Q. What crystallographic strategies using SHELX software are recommended for elucidating the molecular structure of novel derivatives?

  • Answer :

Data collection : Use high-resolution (≤1.0 Å) X-ray data for accurate electron density mapping.

Phasing : Employ SHELXD for initial phase solution or molecular replacement with a related indole scaffold .

Refinement : Iterate with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding constraints.

Validation : Cross-check with R-factors (R₁ < 0.05) and residual density maps .

Table 2. SHELX Workflow Parameters

StepSoftware ModuleCritical ParametersOutcome Metrics
Data IntegrationSHELXPROSpace group assignmentRint < 0.05
Structure SolutionSHELXDHigh completeness (>95%)Figure of Merit > 0.3
RefinementSHELXLAnisotropic refinementR1 < 0.05

Q. How does the electronic environment of the aldehyde group influence the compound’s reactivity in multi-step syntheses?

  • Answer :

  • Electron-withdrawing chloro group : Enhances aldehyde electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions) .
  • Steric effects : The benzyl group at N1 may hinder access to the aldehyde, requiring optimized reaction geometry (e.g., microwave-assisted synthesis) .

Q. What experimental evidence supports the proposed mechanism of enzyme inhibition by structurally related indole carbaldehyde derivatives?

  • Answer :

  • Kinetic assays : Measure IC₅₀ values for target enzymes (e.g., kinases) using fluorescence-based assays .
  • Docking studies : Align the aldehyde group with catalytic residues (e.g., cysteine in proteases) using AutoDock Vina .
  • Site-directed mutagenesis : Validate binding by disrupting key interactions (e.g., Ser→Ala mutations) .

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